2-[(Furan-2-carbonyl)-amino]-pentanoic acid
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Overview
Description
2-[(Furan-2-carbonyl)-amino]-pentanoic acid is an organic compound that features a furan ring attached to an amino acid backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The furan ring is known for its aromatic properties and reactivity, making it a versatile building block in organic synthesis.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 21121 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects .
Biochemical Analysis
Biochemical Properties
2-[(Furan-2-carbonyl)-amino]-pentanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. For instance, it has been shown to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), thereby activating Hypoxia-Inducible Factor-α (HIF-α) and promoting the expression of hypoxia-responsive genes . This interaction highlights its potential in regulating cellular responses to hypoxia.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of FIH-1 leads to the activation of HIF-α, which in turn affects the transcription of genes involved in angiogenesis, erythropoiesis, and glycolysis . This compound’s ability to modulate these pathways suggests its potential therapeutic applications in conditions such as ischemia and cancer.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting FIH-1, it prevents the hydroxylation of HIF-α, allowing HIF-α to escape degradation and accumulate in the cell . This accumulation leads to the activation of hypoxia-responsive genes, which are crucial for cellular adaptation to low oxygen conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating hypoxia-responsive pathways. At higher doses, it could potentially cause toxic or adverse effects . Determining the optimal dosage is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its role in inhibiting FIH-1 affects the metabolic pathways regulated by HIF-α, such as glycolysis and erythropoiesis . Understanding these interactions is crucial for elucidating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Studying its transport mechanisms can provide insights into its bioavailability and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Furan-2-carbonyl)-amino]-pentanoic acid typically involves the acylation of an amino acid with a furan-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
Furan-2-carbonyl chloride+Amino acid→2-[(Furan-2-carbonyl)-amino]-pentanoic acid+HCl
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also common in industrial settings.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.
Reduction: The furan ring can be reduced to tetrahydrofuran under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran.
Substitution: Halogenated furans, such as 2-bromo-furan.
Scientific Research Applications
2-[(Furan-2-carbonyl)-amino]-pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of polymers and materials with specific properties, such as biodegradability and thermal stability.
Comparison with Similar Compounds
Furan-2-carboxylic acid: A simpler compound with a single carboxyl group attached to the furan ring.
2,5-Furandicarboxylic acid: Contains two carboxyl groups and is used as a monomer in polymer synthesis.
Furan-2,5-dicarboxylic acid: An oxidized form of furan-2-carboxylic acid with two carboxyl groups.
Uniqueness: 2-[(Furan-2-carbonyl)-amino]-pentanoic acid is unique due to its combination of a furan ring and an amino acid backbone, which imparts both aromatic and aliphatic properties. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
436855-71-9 |
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Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(2S)-2-(furan-2-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-2-4-7(10(13)14)11-9(12)8-5-3-6-15-8/h3,5-7H,2,4H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1 |
InChI Key |
PUKFQEGGUFUFMY-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)C1=CC=CO1 |
SMILES |
CCCC(C(=O)O)NC(=O)C1=CC=CO1 |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=CC=CO1 |
sequence |
X |
Origin of Product |
United States |
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